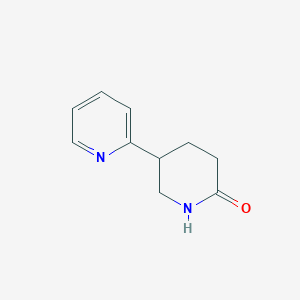

5-Pyridin-2-ylpiperidin-2-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-pyridin-2-ylpiperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c13-10-5-4-8(7-12-10)9-3-1-2-6-11-9/h1-3,6,8H,4-5,7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUKIIWNDUDWSAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the 5 Pyridin 2 Ylpiperidin 2 One Scaffold and Relevant Derivatives

General Strategies for Piperidin-2-one Core Construction

The construction of the piperidin-2-one core is a fundamental step in the synthesis of the target compound. Several powerful strategies have been established for this purpose.

Multi-Component Reactions for Piperidinone Rings

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. The Petrenko-Kritschenko piperidone synthesis, a classic MCR, utilizes an aldehyde, a β-keto acid derivative, and ammonia (B1221849) or a primary amine to construct the 4-piperidone (B1582916) ring. wikipedia.org This method is notable for its ability to generate symmetrically substituted pyridine (B92270) precursors following an oxidation step. wikipedia.org Modern variations of this reaction have expanded its scope, for instance, by using acetoacetate (B1235776) in place of diethyl-α-ketoglutarate. wikipedia.org

More recent developments in MCRs have led to the highly diastereoselective synthesis of pyridinium-substituted piperidin-2-ones. osi.lvhse.ru One such four-component reaction involves the cascade of Michael addition, Mannich reaction, and cyclization using dicyano olefins, 1-(2-alkoxy-2-oxoethyl)pyridin-1-ium halides, aromatic aldehydes, and ammonium (B1175870) acetate (B1210297). hse.ru In this process, ammonium acetate serves a dual role as both a base and a nitrogen source for the piperidine (B6355638) ring. osi.lvhse.ru These reactions can produce piperidin-2-ones with multiple stereocenters with high stereoselectivity. osi.lvexlibrisgroup.comresearchgate.net

A one-pot, four-component synthesis of piperidone scaffolds has also been achieved through an intermolecular Diels-Alder reaction of an in-situ generated 2-azadiene with a dienophile. researchgate.net This method allows for significant diversity in the resulting piperidone products. researchgate.netresearchgate.net

Michael-Mannich Cascade Reactions for Piperidin-2-one Pyridinium (B92312) Salts

A significant advancement in the synthesis of pyridinium-substituted piperidin-2-ones involves a Michael-Mannich cascade reaction. researchgate.netresearchgate.net A novel four-component diastereoselective synthesis utilizes Michael acceptors, pyridinium ylides, aromatic aldehydes, and ammonium acetate in methanol (B129727). osi.lvresearchgate.netresearchgate.net This approach is highly stereoselective, yielding a single diastereomer. osi.lvresearchgate.net The reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, and Mannich reaction, followed by cyclization to form the piperidin-2-one ring. exlibrisgroup.comresearchgate.net This method has been successful in creating piperidin-2-one derivatives with three or even four stereocenters in moderate to high yields. osi.lvresearchgate.netresearchgate.net

| Reactants | Product | Key Features |

| Aromatic aldehydes, malononitrile, pyridinium ylides, ammonium acetate | 1-((3SR,4RS,6SR)-5,5-dicyano-2-oxo-4,6-diarylpiperidin-3-yl)pyridin-1-ium halides | High diastereoselectivity, three stereocenters, yields of 48–84% |

| Aromatic aldehydes, methyl (Z)-2-cyano-3-arylacrylates, pyridinium ylides, ammonium acetate | 1-((3SR,4RS,5RS,6SR)-5-cyano-5-(methoxycarbonyl)-2-oxo-4,6-diarylpiperidin-3-yl)pyridin-1-ium halides | High diastereoselectivity, four stereocenters, yields of 44–74% |

Interrupted Palladium-Catalyzed Hydrogenation of Pyridine Derivatives Yielding Piperidinones

A powerful strategy for the synthesis of δ-lactams (piperidinones) involves the interrupted palladium-catalyzed hydrogenation of pyridine derivatives. mdpi.com This method allows for the one-pot functionalization of unsaturated intermediates that would typically require multiple synthetic steps. mdpi.com The reaction demonstrates high selectivity and yields across a broad range of substrates. mdpi.com The key to this transformation is the interruption of the complete reduction of the pyridine ring by a nucleophile, such as water, leading to the formation of the piperidinone. mdpi.comnih.govresearchgate.net The choice of catalyst is critical, with various palladium catalysts proving effective, while others like PtO₂, Ru/C, or Rh/C show little to no activity. nih.gov The reaction conditions, including the solvent and the presence of a Brønsted acid, are also crucial for achieving the desired outcome. nih.gov This method has been successfully applied to the asymmetric synthesis of δ-lactams from oxazolidinone-substituted pyridines. nih.govresearchgate.net

| Catalyst | Substrate | Product | Key Features |

| Palladium on carbon (Pd/C) | Oxazolidinone-substituted pyridines | Enantioenriched δ-lactams | High yields and enantioselectivities, interruption of arene reduction by nucleophilic substitution |

| Palladium on carbon (Pd/C) | 2-Hydroxypyridine, 2-Methoxypyridine | Piperidinone | Ambient conditions, demonstrates substrate-dependent outcomes |

Stereoselective Synthetic Approaches for Piperidin-2-one Derivatives

Stereoselective synthesis is crucial for producing specific isomers of piperidin-2-one derivatives. One notable approach starts from 2-pyridone, which, after N-galactosylation and subsequent O-silylation, undergoes nucleophilic addition of organometallic reagents with high regio- and stereoselectivity. znaturforsch.comznaturforsch.com This method allows for the stereoselective introduction of substituents at the 3- and 4-positions of the piperidin-2-one ring. znaturforsch.comznaturforsch.comresearchgate.net The carbohydrate auxiliary, N-galactosyl, plays a key role in inducing the desired stereochemistry. znaturforsch.com

Another versatile method for the stereoselective synthesis of optically active polysubstituted piperidin-2-ones has been demonstrated, highlighting the utility of chiral building blocks. scispace.com

Specific Approaches for Pyridyl-Substituted Piperidin-2-ones

While general methods provide the core piperidin-2-one structure, specific strategies are often required to introduce the pyridyl substituent at the desired position.

Diels-Alder Reactions for the Synthesis of 6-(Pyridin-2-yl)piperidin-2-ones

The Diels-Alder reaction is a powerful tool for the synthesis of cyclic compounds, including those with a pyridyl substituent. Specifically, 1-(Pyridin-2-yl)-2-azabuta-1,3-dienes have been shown to undergo Diels-Alder reactions with electron-poor dienophiles, such as alkenes and alkynes. researchgate.netsioc-journal.cn This cycloaddition leads to the formation of 6-(pyridin-2-yl)piperidin-2-ones and dihydro-6-(pyridin-2-yl)pyridin-2-ones. researchgate.netsioc-journal.cn The resulting dihydro-pyridin-2-one can be subsequently oxidized to the corresponding pyridin-2-one. researchgate.netsioc-journal.cn

Optimization of Synthetic Routes for Research Scale

Catalytic Hydrogenation Strategies

One common approach to the piperidinone scaffold involves the reduction of a corresponding unsaturated pyridine or pyridinone precursor. The optimization of this hydrogenation step is critical for achieving high conversion and selectivity.

Research Findings: Studies on the hydrogenation of various pyridine derivatives reveal that the choice of catalyst and reaction conditions significantly impacts the outcome. For instance, heterogeneous catalysts like palladium on carbon (Pd/C) are frequently used, but the catalyst's activity and selectivity can be modulated by additives. Research on bromopyridine derivatives showed that adding hydrochloric acid or triethylamine (B128534) can influence the reaction pathway. mdpi.com Similarly, rhodium-based catalysts have proven effective for hydrogenating substituted pyridines under milder conditions. mdpi.com

For fluorinated pyridines, a rhodium(I) complex with pinacol (B44631) borane (B79455) has been used in a dearomatization/hydrogenation process to produce highly diastereoselective all-cis-fluorinated piperidines. mdpi.com The optimization of catalyst loading, hydrogen pressure, and temperature is essential to maximize the yield of the desired piperidine product while minimizing side reactions or incomplete reduction. In some cases, interrupted hydrogenation can be employed to yield δ-lactams, which are structurally related to the piperidin-2-one core. mdpi.com

Table 1: Optimization of Hydrogenation Conditions for Substituted Pyridines This table presents findings from related piperidine syntheses to illustrate common optimization parameters.

| Catalyst System | Additive/Co-catalyst | Substrate Type | Key Optimization Finding | Reference |

|---|---|---|---|---|

| Palladium Catalyst | Hydrochloric Acid | Bromopyridine derivatives | Combines dehalogenation, dehydroxylation, and reduction in one step. | mdpi.com |

| Rhodium Catalyst | None | 3-substituted pyridines with fluorinated groups | More effective than palladium, allowing for milder conditions and shorter reaction times. | mdpi.com |

| Rhodium(I) Complex | Pinacol Borane | Fluoropyridines | Achieves highly diastereoselective dearomatization/hydrogenation. | mdpi.com |

Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like substituted piperidinones in a single step from simple precursors. Optimizing these reactions involves screening solvents, catalysts, and the stoichiometry of reactants to control the intricate reaction cascade.

Research Findings: A four-component reaction to synthesize piperidin-2-one-substituted pyridinium salts was optimized by systematically varying the reaction conditions. researchgate.net The study found that using methanol as a solvent and refluxing the mixture of an aromatic aldehyde, a Michael acceptor, a pyridinium ylide, and ammonium acetate led to the selective formation of a single diastereomer in high yields. researchgate.net This highlights the potential for achieving high stereoselectivity through careful optimization of MCRs.

Another strategy involves an organophotocatalyzed [1+2+3] approach to access substituted 2-piperidinones from ammonium salts, alkenes, and unsaturated carbonyl compounds. researchgate.net This method's success relies on the selection of the appropriate photocatalyst and reaction conditions to ensure chemoselectivity between the two different alkene components. researchgate.net

Table 2: Optimization of a Four-Component Reaction for Piperidin-2-one Derivatives Adapted from a study on a related piperidinone synthesis to demonstrate optimization principles.

| Aldehyde | Michael Acceptor | Pyridinium Ylide | Yield (%) | Stereochemistry | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Benzylidenemalononitrile | 1-(2-methoxy-2-oxoethyl)pyridin-1-ium bromide | 78 | Single diastereomer (3SR,4RS,6SR) | researchgate.net |

| 4-Chlorobenzaldehyde | Benzylidenemalononitrile | 1-(2-methoxy-2-oxoethyl)pyridin-1-ium bromide | 84 | Single diastereomer (3SR,4RS,6SR) | researchgate.net |

Kinetic Resolution for Enantiomerically Enriched Piperidones

For chiral piperidinone scaffolds, kinetic resolution is a powerful technique to isolate a single enantiomer. This is particularly important at the research scale for investigating the stereochemical requirements of biological targets. Optimization focuses on the choice of chiral base or catalyst and reaction conditions to maximize the selectivity factor (s).

Research Findings: The kinetic resolution of 2-aryl-4-methylenepiperidines has been systematically optimized. acs.org The study used a chiral base system of n-butyllithium (n-BuLi) and (+)-sparteine. By carefully adjusting the equivalents of the base, reaction time, and temperature, a high enantiomeric ratio (er) of the recovered starting material could be achieved. For example, using 0.8 equivalents of n-BuLi and 0.9 equivalents of (+)-sparteine in toluene (B28343) at -78°C for 1 hour gave the recovered (S)-enantiomer in 41% yield with an excellent er of 97:3, corresponding to a selectivity factor of approximately 16. acs.org The enantioselectivity could be inverted by using the other enantiomer of the chiral ligand, (–)-sparteine. acs.org Such optimization is directly applicable to the synthesis of enantiopure 5-pyridin-2-ylpiperidin-2-one derivatives.

Table 3: Optimization of Kinetic Resolution for 2-Arylpiperidine Precursors This data illustrates the impact of reaction conditions on stereochemical purity.

| Parameter Varied | Conditions | Recovered Starting Material Yield (%) | Recovered Starting Material er | Selectivity Factor (s) | Reference |

|---|---|---|---|---|---|

| Equivalents of n-BuLi | 0.8 equiv n-BuLi, 0.9 equiv (+)-sparteine | 41 | 97:3 | ~16 | acs.org |

| Chiral Ligand | 1.0 equiv n-BuLi, 1.1 equiv (–)-sparteine | 42 | 3:97 | ~15 | acs.org |

Medicinal Chemistry and Biological Activity of Pyridyl Piperidin 2 One Scaffolds

Pyridine (B92270) and Piperidine (B6355638) Moieties as Privileged Pharmacophores

The pyridine ring system is a cornerstone in drug design, recognized for its profound impact on the pharmacological activity of a molecule. nih.gov This six-membered nitrogen-containing heterocycle is a common structural unit in numerous therapeutic agents, valued for its ability to influence a compound's pharmacokinetic and pharmacodynamic properties. nih.govnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and enhances the polarity of the molecule, which can improve its binding to biological targets. nih.gov This has led to the incorporation of pyridine scaffolds in a wide array of drugs with diverse therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents. nih.govresearchgate.netrsc.orgresearchgate.net

Similarly, the piperidine ring, a saturated six-membered heterocycle, is considered a privileged scaffold in medicinal chemistry. acs.org Its three-dimensional structure allows for the precise spatial arrangement of substituents, which is crucial for optimizing interactions with biological targets. nih.gov The presence of a basic nitrogen atom in the piperidine ring allows for the formation of salt bridges and hydrogen bonds, contributing to the binding affinity of the molecule. acs.org Piperidine and its derivatives have been successfully utilized in the development of drugs targeting the central nervous system, as well as agents with antimicrobial and anticancer properties. researchgate.netacs.org

Structure-Activity Relationship (SAR) Studies of Related Heterocyclic Scaffolds

Analysis of Substituent Effects on Biological Activity

The biological activity of heterocyclic scaffolds, including those containing pyridine and piperidine rings, is highly dependent on the nature and position of their substituents. nih.govresearchgate.net Structure-Activity Relationship (SAR) studies are crucial for understanding how different functional groups on the core structure influence the molecule's interaction with its biological target.

For instance, in a series of pyrimidine-4-carboxamides, the replacement of a morpholine (B109124) ring with a more hydrophobic piperidine ring was well-tolerated, and the introduction of a 3,3-difluoropiperidine (B1349930) even increased potency. acs.org This suggests that both the hydrophobicity and the electronic properties of the substituent on the piperidine ring can significantly impact activity. acs.org Furthermore, the position of substitution is critical; in the same study, substitution at the 4-position of the morpholine ring was less favorable. acs.org

The size and nature of substituents also play a key role. In a study of piperine (B192125) analogs, modifying the piperidine moiety with various N-substituted groups revealed that non-cyclic substituents with 3-4 carbons at the tertiary amide enhanced both the efficacy and potency of the compounds. acs.org This highlights the importance of the steric and electronic properties of substituents in modulating the biological response.

The introduction of heteroatoms and different ring systems can also dramatically alter activity. In one study, replacing a phenyl group with a pyridyl group led to a significant decrease in inhibitory activity against one target but a drastic reduction in off-target effects. acs.org This demonstrates the nuanced role of substituents in achieving both potency and selectivity. The position of nitrogen atoms within a heterocyclic system can also have a profound effect on inhibitory activity. nih.gov

The following table summarizes the effects of different substituents on the biological activity of related heterocyclic scaffolds based on various studies.

| Scaffold/Series | Substituent Change | Effect on Biological Activity | Reference |

| Pyrimidine-4-carboxamides | Morpholine to Piperidine | Maintained activity | acs.org |

| Pyrimidine-4-carboxamides | Morpholine to 3,3-difluoropiperidine | 2-fold increase in potency | acs.org |

| Pyrimidine-4-carboxamides | Phenyl to Pyridyl | ~20-fold decrease in CH24H inhibitory activity, but reduced CYP3A4 inhibition | acs.org |

| Piperine analogs | Exchange of piperidine with N,N-dipropyl, N,N-diisopropyl, N,N-dibutyl groups | Significantly increased efficiency | acs.org |

| 4-azaindole-2-piperidine | Phenyl amide to isoxazole | Did not lead to expected improvement in activity | dndi.org |

| Pyrazolopyridinyl pyrimidine | Introduction of more nitrogen atoms in heterocycles | Little increase in inhibitory activity | nih.gov |

Principles for Enhancing Potency and Selectivity of Analogs

The optimization of drug candidates often involves a process of molecular modification to enhance their potency and selectivity. biomedres.usnih.gov This is a critical aspect of drug design, aiming to maximize the therapeutic effect while minimizing off-target interactions that can lead to adverse effects. nih.gov Several key principles guide the rational design of more potent and selective analogs.

One fundamental strategy is to exploit differences in the shape and flexibility of the target protein compared to off-target proteins. acs.org By introducing substituents that create favorable interactions with the target's unique binding pocket or, conversely, create steric clashes with off-target sites, selectivity can be significantly improved. nih.govacs.org For example, the introduction of a bulky group may be accommodated by the target receptor but not by a related, more compact off-target receptor.

Electrostatic optimization is another powerful tool. acs.org Modifying the charge distribution of a ligand to be more complementary to the electrostatic potential of the target's active site can lead to a substantial increase in binding affinity and, consequently, potency. nih.govacs.org This can involve the introduction of polar groups or heteroatoms to form specific hydrogen bonds or ionic interactions. nih.gov

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a widely used technique to improve potency and selectivity. researchgate.net This approach can be used to fine-tune the electronic and steric properties of a molecule, leading to enhanced interactions with the target. For example, replacing a metabolically labile ester group with a more stable bioisostere can improve the drug's pharmacokinetic profile. researchgate.net

The following table outlines some of the key principles and strategies used to enhance the potency and selectivity of drug analogs.

| Principle/Strategy | Description | Example Application | Reference |

| Shape Complementarity | Designing ligands that fit precisely into the target's binding site and may clash with off-target sites. | Introduction of a bulky substituent that is accommodated by the target but not the off-target. | nih.govacs.org |

| Electrostatic Optimization | Modifying the ligand's charge distribution to complement the electrostatic potential of the target. | Adding a hydroxyl group to increase water solubility and form specific hydrogen bonds. | biomedres.usacs.org |

| Bioisosteric Replacement | Replacing a functional group with another that has similar properties to improve potency, selectivity, or metabolic stability. | Replacing a metabolically labile ester with a more stable group. | researchgate.net |

| Conformational Restriction | Reducing the number of rotatable bonds to lock the molecule in a more active conformation. | Using cyclic structures like piperidine or pyrrolidine (B122466) to restrict the conformation of a side chain. | acs.org |

| Allosteric Modulation | Designing ligands that bind to a site on the receptor other than the primary binding site to modulate its activity. | Binding to an allosteric pocket that is not present in off-target receptors. | acs.org |

Mechanisms of Molecular Interaction and Biological Effects

Enzyme Inhibition Mechanisms

The pyridine and piperidine moieties are integral components of various enzyme inhibitors. nih.govacs.org For instance, 3-(piperidin-4-ylmethoxy)pyridine-containing compounds have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), a target in cancer therapy. nih.gov Enzyme kinetics studies revealed that these compounds act as competitive inhibitors with respect to the dimethylated H3K4 substrate. nih.gov This suggests that they bind to the active site of the enzyme, preventing the natural substrate from binding. nih.gov

In another example, pyridylpiperazine-based carbodithioates have shown significant inhibitory activity against the urease enzyme. frontiersin.org The most potent compound in the series exhibited strong urease inhibition, and molecular docking studies indicated numerous interactions within the active site of the enzyme. frontiersin.org Similarly, novel thiazolo[5,4-b]pyridine (B1319707) derivatives have been identified as potent phosphoinositide 3-kinase (PI3K) inhibitors. researchgate.net The pyridyl group attached to the thiazolo[5,4-b]pyridine core was found to be a necessary moiety for enzymatic potency. researchgate.net

The inhibitory mechanism often involves specific interactions between the inhibitor and the amino acid residues in the enzyme's active site. For example, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the piperidine ring can engage in hydrophobic interactions. The specific nature of these interactions determines the potency and selectivity of the inhibitor.

Receptor Binding and Modulation

The pyridine and piperidine scaffolds are also crucial for the binding and modulation of various receptors. For example, a series of pyridyl-piperazinyl-piperidine derivatives were explored for their binding affinity to the human CXCR3 receptor. nih.gov The optimization of these compounds highlighted the significant effect of substitution on the piperazine (B1678402) ring on receptor affinity. nih.gov

In the context of G-protein coupled receptors, piperidine-based compounds have been developed as dual histamine (B1213489) H3 and sigma-1 receptor ligands. acs.org The unsubstituted piperidine ring was found to be most influential for affinity at the human H3 receptor. acs.org Interestingly, 4-pyridylpiperidine derivatives were more potent at sigma-1 receptors than their unsubstituted piperidine counterparts, indicating that the pyridine moiety plays a key role in sigma-1 receptor binding. acs.org Molecular docking studies of these compounds on the GABAB receptor have also been performed to evaluate their interactions within the binding site. researchgate.net

Modulation of Protein-Protein Interactions

The pyridyl-piperidine-2-one scaffold serves as a crucial framework in the development of molecules that modulate protein-protein interactions (PPIs). A significant area of this research is the inhibition of the murine double minute 2 (MDM2)-p53 interaction. The MDM2 oncoprotein negatively regulates the p53 tumor suppressor, a protein central to initiating cell cycle arrest and apoptosis. nih.gov In many human cancers where p53 is not mutated, its function is suppressed by overexpressed MDM2. nih.gov Disrupting the MDM2-p53 interaction can reactivate the p53 pathway, emerging as a promising cancer therapy strategy. nih.gov

Piperidin-2-one-based compounds have been designed to mimic the three key amino acid residues of p53 that are essential for binding to MDM2. nih.govacs.org Structural analyses, including NMR and cocrystal structures, have guided the optimization of these inhibitors. nih.govacs.org For instance, piperidinone-containing compounds have been developed that show potent binding to MDM2, with IC50 values as low as 1.1 nM. nih.gov Continued optimization of these molecules, particularly focusing on the N-substituent of the piperidinone ring, has led to the discovery of potent inhibitors with improved pharmacokinetic profiles. nih.gov This structure-based design has resulted in the development of MDM2 inhibitors that have advanced into clinical trials for cancer treatment. nih.gov

Preclinical Biological Activity of Pyridyl-Piperidinone Analogs

Anticancer Activity and Apoptosis Induction in Cellular Models

Pyridyl-piperidinone analogs have demonstrated notable anticancer activity by inducing apoptosis in various cancer cell models. nih.gov This activity is often linked to their function as inhibitors of the MDM2-p53 protein-protein interaction, which restores the apoptotic functions of wild-type p53. nih.govmdpi.com

Novel piperidone compounds have been shown to be cytotoxic to a range of human cancer cell lines, including breast, pancreatic, leukemia, lymphoma, and colon cancers, with cytotoxic concentrations (CC50) in the low micromolar to nanomolar range. nih.gov The mechanism of cell death is typically via the intrinsic apoptotic pathway, characterized by the accumulation of reactive oxygen species (ROS), mitochondrial depolarization, and the activation of caspase-3/7. nih.gov Furthermore, these compounds can cause cell cycle alterations and DNA fragmentation, evidenced by an increase in the sub-G0/G1 cell population. nih.gov Some piperidone derivatives are also believed to act as proteasome inhibitors, leading to an increase in poly-ubiquitinated proteins and contributing to their apoptotic effect. nih.gov

A newly synthesized 4-pyridyl analog of SLC-0111 demonstrated selective cytotoxicity towards cancer cells over normal cells. This compound was found to be a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme associated with tumors. nih.gov It was shown to induce G0/G1 cell cycle arrest and apoptosis, accompanied by the modulation of key apoptosis-related proteins like p53, Bax, and Bcl-2. nih.gov

Table 1: Anticancer Activity of Pyridyl-Piperidinone Analogs in Cellular Models

| Compound Class | Cancer Cell Line(s) | Observed Effects |

|---|---|---|

| Piperidones (e.g., 2608, 2610) | Breast, Pancreatic, Leukemia, Lymphoma, Colon | Cytotoxicity, ROS accumulation, mitochondrial depolarization, caspase-3/7 activation, cell cycle arrest, DNA fragmentation, proteasome inhibition. nih.gov |

| 4-pyridyl analog of SLC-0111 | Cancer cell lines | Selective cytotoxicity, CA IX inhibition, G0/G1 arrest, apoptosis, modulation of p53, Bax, and Bcl-2. nih.gov |

| MDM2 Inhibitors (Piperidinone-based) | SJSA-1 (Osteosarcoma) | Inhibition of cell proliferation, in vivo antitumor activity. nih.gov |

Antidiabetic Research via GPR119 Agonism (Based on Pyridin-2(1H)-one Derivatives)

Pyridin-2(1H)-one derivatives have been a focal point in the search for novel treatments for type 2 diabetes mellitus (T2DM) by targeting the G protein-coupled receptor 119 (GPR119). acs.orgacs.orgnih.gov GPR119 is primarily expressed in pancreatic β-cells and gastrointestinal enteroendocrine cells. acs.orgacs.orgnih.govresearchgate.net Its activation stimulates glucose-dependent insulin (B600854) release and promotes the secretion of incretins like glucagon-like peptide-1 (GLP-1), offering a dual mechanism for improving glycemic control. acs.orgacs.orgnih.govresearchgate.net This has generated significant interest in discovering small molecule GPR119 agonists. acs.orgacs.orgnih.govresearchgate.net

Researchers have successfully developed pyridone-containing GPR119 agonists. acs.orgacs.orgnih.govrsc.org For example, a class of pyridone agonists was optimized, leading to the discovery of BMS-903452, a potent and selective compound that proved efficacious in rodent models of diabetes. acs.orgacs.orgnih.gov Other developed 2-(4-(methylsulfonyl) phenyl) pyridine derivatives also showed potent GPR119 agonism, with EC50 values in the nanomolar range, and effectively reduced blood glucose levels in oral glucose tolerance tests in mice. jchemrev.com The development of GPR119 agonists remains an active area of research, with several compounds having advanced into clinical trials. researchgate.netnih.gov

Table 2: GPR119 Agonism of Pyridin-2(1H)-one Derivatives for Antidiabetic Research

| Compound/Analog Class | Target | Mechanism of Action | Key Findings |

|---|---|---|---|

| Pyridone-containing GPR119 agonists (e.g., BMS-903452) | GPR119 | Agonist | Potent and selective; efficacious in acute and chronic in vivo rodent models of diabetes. acs.orgacs.orgnih.gov |

| 2-(4-(methylsulfonyl) phenyl) pyridine derivatives | GPR119 | Agonist | EC50 values of 25 nM and 75 nM; effectively reduced blood glucose excursion in mice. jchemrev.com |

| 1H-pyrazolo[3,4-c]pyridine derivatives | GPR119 | Agonist | Demonstrated potent agonist efficacy. jchemrev.com |

| 6-aminofuro[3,2-c]pyridine-3(2H)-one derivatives | GPR119 | Agonist | Showed robust human GPR119 agonistic action (EC50 of 14 µM) and increased plasma GLP-1 levels in mice. jchemrev.com |

Antiparasitic Potential of Related Piperidine Derivatives

The piperidine structural motif is found in compounds with significant antiparasitic activity. encyclopedia.pub While research on 5-pyridin-2-ylpiperidin-2-one specifically is limited in this area, related piperidine derivatives have shown effectiveness against a variety of parasites.

Piperidine alkaloids isolated from Senna spectabilis have demonstrated antimalarial activity against Plasmodium falciparum. scielo.br Synthetic piperidine derivatives have also been screened against the human lymphatic filarial parasite Brugia malayi, with compounds featuring hydroxyl substitutions showing notable antifilarial effects. nih.gov The proposed mechanism for some of these derivatives involves the inhibition of thymidylate synthase, an essential enzyme for DNA synthesis, leading to parasite apoptosis. nih.gov Furthermore, a library of 1,4-disubstituted piperidine derivatives exhibited nanomolar activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov These findings underscore the potential of the piperidine scaffold as a template for developing new antiparasitic drugs. encyclopedia.pubscielo.br

Table 3: Antiparasitic Activity of Piperidine Derivatives

| Derivative Class | Parasite | Activity/Mechanism |

|---|---|---|

| Piperidine alkaloids (from Senna spectabilis) | Plasmodium falciparum | Antimalarial activity with IC50 values of 1.82 µM and 2.76 µM. scielo.br |

| Synthetic piperidine derivatives | Brugia malayi | Antifilarial effect, apoptosis induction, potential inhibition of thymidylate synthase. nih.gov |

| 1,4-disubstituted piperidines | Plasmodium falciparum (3D7 and W2 strains) | Nanomolar range activity against both strains. nih.gov |

Relevance to Neurological and Central Nervous System Research

The piperidine ring is a key component in many compounds active in the central nervous system (CNS). researchgate.net Its derivatives have been investigated for a wide range of neurological and psychiatric conditions. ontosight.ai

A significant area of research has been the development of piperidine derivatives as selective antagonists for N-methyl-D-aspartate (NMDA) receptor subtypes. google.co.ugebi.ac.ukgoogle.com Overactivation of NMDA receptors is implicated in neurodegenerative disorders like Alzheimer's disease, Parkinson's disease, and Huntington's disease, as well as in conditions like stroke and chronic pain. google.co.ugebi.ac.uk Specific piperidine analogs have been developed that show high affinity and selectivity for the NR1/NR2B subtype of the NMDA receptor, which is particularly involved in nerve cell death and pain transmission. google.compsu.edu These antagonists are being explored for their potential as analgesics and for treating various neurodegenerative and cerebral disorders. google.co.ugebi.ac.ukgoogle.com Additionally, piperidine derivatives have been investigated for their effects on other neurotransmitter systems, such as their potential to inhibit monoamine oxidase (MAO), which is relevant for conditions like epilepsy. mdpi.com The piperidine moiety is also a critical structural element for compounds targeting histamine H3 and sigma-1 receptors, which have shown promise in antinociceptive models. acs.org

Table 4: Activity of Piperidine Derivatives in CNS Research

| Derivative Class | CNS Target | Potential Therapeutic Application |

|---|---|---|

| 4-substituted piperidine analogs | NMDA receptor subtypes | Stroke, cerebral ischemia, neurodegenerative disorders (Alzheimer's, Parkinson's, Huntington's), chronic pain. google.co.ug |

| cis-4-(tetrazolylakyl)piperidine-2-carboxylic acids | NMDA receptors | Anticonvulsant, neuroprotection in cerebral ischemia, Alzheimer's disease. ebi.ac.ukacs.org |

| Dexoxadrol analogues | NMDA receptor (PCP binding site) | Parkinson's Disease. psu.edu |

| Piperine (piperidine alkaloid) | Monoamine oxidase (MAO) | Epilepsy. mdpi.com |

| Piperidine derivatives | Histamine H3 and Sigma-1 receptors | Pain (antinociceptive properties). acs.org |

Antimicrobial, Antiviral, and Antifungal Activities of Piperidine and Pyridinone Derivatives

Derivatives of piperidine and pyridinone are recognized for their broad-spectrum activities against bacteria, viruses, and fungi. encyclopedia.pubnih.govmdpi.com

Antimicrobial Activity: Piperidine derivatives have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. biomedpharmajournal.orgresearchgate.nettandfonline.com For instance, N'-alkyl-N-(2-aminoethyl)piperidines showed good bacteriostatic and rapid bactericidal effects against bacteria implicated in dental caries, such as Streptococcus mutans. nih.gov Other synthesized piperidine derivatives have shown significant activity against pathogens like Staphylococcus aureus and Escherichia coli. researchgate.nettandfonline.comacademicjournals.org

Antiviral Activity: The pyridinone scaffold is a key feature in several potent antiviral agents, particularly non-nucleoside reverse transcriptase inhibitors (NNRTIs) used against HIV-1. acs.orgtandfonline.com These compounds, such as 4-benzyl pyridinone derivatives, can exhibit highly potent anti-HIV-1 activity with IC50 values in the nanomolar range. acs.org They are specific to HIV-1 and work by binding to a distinct site on the reverse transcriptase enzyme. tandfonline.com Pyridine derivatives, in general, have been shown to inhibit a variety of viruses, including Hepatitis B and C, through multiple mechanisms of action. nih.gov

Antifungal Activity: Both piperidine and pyridinone derivatives have been investigated for their antifungal properties. biomedpharmajournal.orgtandfonline.comacademicjournals.org Novel 1,2,4-oxadiazole (B8745197) derivatives containing a piperidine moiety have shown excellent antifungal activity against plant pathogens like soybean rust (Phakopsora pachyrhizi) and corn rust (Puccinia sorghi). sioc-journal.cn Similarly, piperidinyl thiazole (B1198619) derivatives have been developed as fungicides that provide robust control of oomycete diseases in plants. nih.gov In studies against human pathogens, some piperidine derivatives have shown inhibitory activity against Candida albicans. biomedpharmajournal.orgtandfonline.com Newly synthesized 2-pyridinone derivatives have also demonstrated moderate activity against fungal pathogens. researchgate.net

Table 5: Antimicrobial, Antiviral, and Antifungal Activities

| Scaffold | Activity | Target Organisms/Viruses | Key Findings/Mechanisms |

|---|---|---|---|

| Piperidine | Antimicrobial | Streptococcus mutans, S. aureus, E. coli | Bacteriostatic and bactericidal effects; inhibition of growth. researchgate.nettandfonline.comnih.gov |

| Pyridinone | Antiviral | HIV-1 | Potent and selective non-nucleoside reverse transcriptase inhibitors (NNRTIs). acs.orgtandfonline.comconsensus.appacs.org |

| Piperidine | Antifungal | Phakopsora pachyrhizi, Puccinia sorghi, Candida albicans | Potent inhibition of fungal growth. biomedpharmajournal.orgtandfonline.comsioc-journal.cn |

| Pyridinone | Antifungal | Various fungal pathogens | Moderate antifungal activity. researchgate.net |

Computational and Theoretical Studies of Pyridyl Piperidin 2 One Structures

In Silico Prediction of Molecular Targets and Biological Activity Spectra for Piperidine (B6355638) Derivatives

In silico methods are crucial preliminary steps in drug discovery, enabling the prediction of a compound's activity and potential biological targets before undertaking extensive preclinical studies. clinmedkaz.orgclinmedkaz.org For piperidine derivatives, which are known to interact with a wide array of molecular fragments, computational tools can forecast a broad spectrum of pharmacological effects. clinmedkaz.orgclinmedkaz.org

Web-based tools such as SwissTargetPrediction are used to identify the most probable protein targets, while platforms like PASS (Prediction of Activity Spectra for Substances) predict potential pharmacological activities. clinmedkaz.orgclinmedkaz.org Studies on various piperidine derivatives have shown that these compounds are predicted to affect a diverse range of biological targets. clinmedkaz.orgclinmedkaz.org These include enzymes, various receptor types, transport systems, and voltage-gated ion channels. clinmedkaz.orgclinmedkaz.org

The predicted biological activities for the piperidine class of compounds are extensive and suggest their potential application in multiple fields of medicine. clinmedkaz.orgclinmedkaz.org Promising predictions include activity in the treatment of cancer and diseases of the central nervous system. clinmedkaz.orgclinmedkaz.org Furthermore, potential as local anesthetics, antiarrhythmic agents, and antimicrobial agents has been indicated through these computational screening methods. clinmedkaz.orgclinmedkaz.org The likelihood of anti-parkinsonian, anti-dyskinetic, antiviral, and anti-inflammatory effects has also been suggested for certain piperidine derivatives based on PASS analysis. clinmedkaz.org A comprehensive analysis of these predictions helps guide further research, identifying the most promising avenues for the development of new, highly effective medicinal agents. clinmedkaz.orgclinmedkaz.org

Table 1: Predicted Biological Targets and Activities for Piperidine Scaffolds This table is interactive. You can sort and filter the data.

| Target Class | Specific Examples | Predicted Biological Activity | Potential Therapeutic Area |

|---|---|---|---|

| Enzymes | Kinases, Proteases, Aspulvinone dimethylallyltransferase | Anticancer, Antimicrobial, Antiviral, Anti-inflammatory | Oncology, Infectious Diseases |

| Receptors | G-protein coupled receptors (GPCRs), Ligand-gated ion channels | CNS effects, Antiarrhythmic | Neurology, Cardiology |

| Ion Channels | Voltage-gated sodium channels, Potassium channels | Local Anesthetic, Antiarrhythmic | Anesthesiology, Cardiology |

Quantum Chemical Calculations for Molecular Properties and Reaction Pathways

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can model molecular structure, electronic charge distribution, and the energetics of chemical reactions, providing insights that are often difficult to obtain through experimentation alone.

Density Functional Theory (DFT) is a widely used computational method to investigate the molecular and electronic structure of organic compounds, including piperidine and pyridone derivatives. nih.govrsc.orgnih.gov By applying DFT, typically with functionals like B3LYP, researchers can optimize the molecular geometry to find the most stable conformation. nih.govnih.gov

For substituted piperidine rings, DFT calculations can determine key structural parameters such as bond lengths, bond angles, and torsion angles. nih.gov These calculations often show that the piperidine ring adopts a chair or a slightly distorted chair conformation. nih.govnih.gov The orientation of substituents on the ring (axial vs. equatorial) can also be accurately predicted. nih.gov

Beyond structural geometry, DFT is used to analyze electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov Analysis of these frontier orbitals reveals regions of the molecule that are likely to be involved in chemical reactions, as they represent the areas most available to donate or accept electrons. nih.gov For instance, in some piperidine derivatives, the HOMO and LUMO orbitals are delocalized over both the piperidine and adjacent aromatic rings, indicating a conjugated electronic system. nih.gov Natural Bond Orbital (NBO) analysis can further elucidate charge delocalization and stability within the molecule. nih.gov

Table 2: Molecular Properties of Piperidine Scaffolds Calculated via DFT This table is interactive. You can sort and filter the data.

| Calculated Property | Description | Significance |

|---|---|---|

| Optimized Geometry | The lowest energy 3D arrangement of atoms (bond lengths, angles). | Predicts the most stable molecular conformation. |

| Vibrational Frequencies | Theoretical prediction of infrared (IR) and Raman spectra. | Aids in the interpretation of experimental spectra and confirms structural assignments. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity, kinetic stability, and electronic transitions. nih.gov |

Computational chemistry plays a vital role in optimizing synthetic routes by modeling reaction pathways and identifying key structures like transition states and intermediates. Understanding these transient species is crucial for predicting reaction outcomes, improving yields, and designing more efficient syntheses for complex molecules like substituted piperidones.

The synthesis of piperidone rings can be achieved through various methods, including the Dieckmann condensation, Michael additions, and various cyclization strategies. dtic.mil For example, a radical-ionic cascade process has been used to assemble piperidinone structures, which proceeds through the formation of an alkoxyaminyl radical as a key reaction intermediate. nih.gov

Theoretical calculations can map the potential energy surface of a reaction, locating the low-energy pathways from reactants to products. By calculating the structure and energy of transition states—the highest energy point along a reaction coordinate—chemists can predict the feasibility and rate of a proposed synthetic step. This allows for the comparison of different potential pathways before attempting them in the lab. For instance, modeling the cyclization step in a piperidone synthesis could reveal the steric or electronic factors that favor one diastereomer over another, guiding the choice of reagents or catalysts to achieve the desired stereoselectivity. While specific transition state calculations for 5-Pyridin-2-ylpiperidin-2-one are not widely published, the established methodologies are readily applicable to its synthetic precursors to optimize reaction conditions and maximize product yield.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.netnih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug candidate to its biological target.

For derivatives related to the pyridyl-piperidone scaffold, docking studies have been performed against a wide variety of protein targets to rationalize their biological activity. orientjchem.orgnih.govmdpi.com These targets include enzymes like acetylcholinesterase (AChE), cyclooxygenase-2 (COX-2), urease, and cyclin-dependent kinases (CDKs), as well as receptors like the ADORA1 adenosine (B11128) receptor. researchgate.netnih.govmdpi.comfrontiersin.org

The simulation calculates a "docking score," which estimates the binding affinity, and reveals the specific intermolecular interactions that stabilize the ligand-receptor complex. researchgate.net These interactions commonly include:

Hydrogen bonds: Crucial for specificity, formed between hydrogen bond donors and acceptors on the ligand and protein.

Hydrophobic interactions: Occur between nonpolar regions of the ligand and hydrophobic pockets of the receptor active site.

Van der Waals forces: General attractive or repulsive forces between molecules.

Pi-stacking: Aromatic ring interactions.

By analyzing these interactions, researchers can understand the structure-activity relationship (SAR) and predict how modifications to the ligand's structure might improve its binding potency and selectivity. nih.gov For example, docking studies of pyrrolidin-2-one derivatives against AChE showed that the top-scoring compounds had a higher binding affinity than the reference drug donepezil, guiding the design of new potential anti-Alzheimer's agents. researchgate.net

Structure-Based Design Methodologies for Related Scaffolds

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target to design new, more potent, and selective inhibitors. acs.orgnih.gov This approach is particularly effective for designing ligands for scaffolds like piperidine and piperidone, which are common motifs in pharmaceuticals. acs.orgnih.gov

The SBDD process begins with the high-resolution structure of the target protein, typically obtained through X-ray crystallography or NMR spectroscopy. acs.org This structure reveals the detailed architecture of the active site, including its shape, size, and the location of key amino acid residues.

Using this structural information, medicinal chemists can design novel molecules or modify existing ones to achieve a better "fit" and optimize interactions within the active site. For example, in the development of HIV-1 protease inhibitors, the piperidine scaffold was rationally designed to serve as a P2-ligand. nih.gov The goal was to introduce a flexible moiety that could form favorable hydrogen bonding or van der Waals interactions with the backbone of the enzyme's active site, thereby improving inhibitory activity. nih.gov Similarly, the known X-ray structure of acetylcholinesterase has enabled structure-based approaches to design novel inhibitors based on the piperidone scaffold. acs.org This methodology allows for the iterative optimization of a lead compound, where computational modeling and chemical synthesis work in tandem to enhance the pharmacological profile of the drug candidate.

Theoretical Spectroscopic Property Predictions and Experimental Validation

The combination of theoretical calculations and experimental spectroscopy is a powerful approach for confirming the structure and understanding the electronic properties of newly synthesized compounds. rsc.org Computational methods, particularly DFT, can predict various spectroscopic properties, which are then compared with experimental data for validation. nih.govrsc.org

For heterocyclic compounds like pyridones, DFT calculations are frequently used to predict vibrational frequencies. rsc.org The resulting theoretical infrared (IR) and Raman spectra can be compared with experimental spectra. This comparison helps in assigning the observed vibrational bands to specific functional groups and vibrational modes within the molecule, providing strong evidence for the proposed chemical structure. rsc.org

Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental results. This is invaluable for assigning complex spectra and confirming the constitution and stereochemistry of the molecule. Electronic properties can be probed by predicting UV-Visible absorption spectra using Time-Dependent DFT (TD-DFT). mdpi.com The calculated absorption maxima (λmax) can be correlated with experimental spectra to understand the electronic transitions occurring within the molecule. nih.gov

When theoretical predictions align well with experimental data, it validates both the synthesized structure and the computational model used. This synergy is crucial for the unambiguous characterization of complex molecules like this compound and its derivatives. nih.govresearchgate.net

Table 3: Example of Theoretical vs. Experimental Data Correlation This table is interactive. You can sort and filter the data.

| Spectroscopic Technique | Theoretical Prediction (Method) | Experimental Data | Purpose of Comparison |

|---|---|---|---|

| Infrared (IR) Spectroscopy | Vibrational Frequencies (DFT) | Wavenumbers (cm⁻¹) of absorption bands | Assign vibrational modes to functional groups (e.g., C=O, N-H stretches). rsc.org |

| NMR Spectroscopy | Chemical Shifts (GIAO method) | Chemical Shifts (ppm) | Confirm atom connectivity and stereochemistry. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Donepezil |

| Pyrrolidin-2-one |

Analytical Methodologies for Structural Characterization and Purity Assessment

Spectroscopic Techniques for Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 5-Pyridin-2-ylpiperidin-2-one by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds. For this compound, both ¹H and ¹³C NMR are crucial for mapping the carbon-hydrogen framework.

In ¹H NMR, the chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (J) of the proton signals provide detailed information about the electronic environment and connectivity of the hydrogen atoms. The aromatic protons on the pyridine (B92270) ring are expected to appear in the downfield region (typically δ 7.0-8.5 ppm), while the protons on the piperidinone ring would resonate in the more upfield region.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The spectrum would show distinct signals for the carbonyl carbon of the lactam, the sp²-hybridized carbons of the pyridine ring, and the sp³-hybridized carbons of the piperidinone ring. The specific chemical shifts are indicative of the electronic environment of each carbon atom.

¹H and ¹³C NMR Data for Related Piperidin-2-one Structures While specific data for this compound is not detailed in the provided search results, analysis of similar structures provides expected ranges for chemical shifts. For instance, in (E)-1-(3-(3-Phenyl)acryloyl)piperidine-2-one, the piperidinone protons appear at δ 3.82–3.79 (m, 2H), 2.62–2.60 (m, 2H), and 1.90–1.87 (m, 4H). The corresponding carbons resonate at δ 44.60, 34.9, 22.6, and 20.6 ppm, with the carbonyl carbon at 173.9 ppm.

Mass Spectrometry (MS and High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the analysis of this compound, MS provides the mass-to-charge ratio (m/z) of the molecular ion, which confirms the molecular formula.

High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition. The fragmentation pattern observed in the mass spectrum provides valuable structural information, as the molecule breaks apart in a predictable manner, revealing its constituent parts.

HRMS Data for Analogous Compounds For related compounds like (E)-1-(3-(3-Phenyl)acryloyl)piperidine-2-one, HRMS data is reported as m/z (ES+): [M + Na]⁺ 252.0951 (calculated 252.1000). This level of accuracy is critical for confirming the molecular formula.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

Key expected vibrational frequencies include:

N-H stretch: A band in the region of 3200-3400 cm⁻¹ for the amine in the lactam ring.

C=O stretch: A strong absorption band around 1650-1680 cm⁻¹ for the amide carbonyl group in the six-membered lactam ring.

C=N and C=C stretches: Vibrations associated with the pyridine ring, typically appearing in the 1400-1600 cm⁻¹ region.

C-H stretches: Bands for aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds (below 3000 cm⁻¹).

General IR spectra for pyridine and piperidine (B6355638) derivatives are well-documented, with characteristic bands confirming the presence of these core structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of the pyridine ring, an aromatic system, in this compound suggests that it will absorb UV light. The spectrum would show one or more absorption maxima (λmax) corresponding to π → π* and n → π* electronic transitions. The position and intensity of these bands are characteristic of the chromophoric system and can be influenced by the solvent polarity. For many pyridine derivatives, absorption bands are typically observed in the UV region.

Diffraction Methods for Solid-State Characterization

While spectroscopic methods provide data on the molecular level, diffraction techniques are essential for understanding the arrangement of molecules in the solid state.

Powder X-Ray Diffraction (pXRD) for Crystalline Materials

Powder X-ray Diffraction (pXRD) is a non-destructive analytical technique pivotal for the characterization of crystalline solids. It provides a unique "fingerprint" of a compound's crystal structure, enabling identification, phase purity assessment, and the study of polymorphism. americanpharmaceuticalreview.com The analysis involves irradiating a powdered sample with monochromatic X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffraction pattern is characteristic of the specific crystalline lattice.

In the structural analysis of pyridinyl-piperidinone derivatives, pXRD is instrumental in confirming the crystalline form of synthesized intermediates and final products. Although specific pXRD data for this compound is not publicly available, analysis of structurally related compounds illustrates the methodology. For instance, the crystalline intermediate 1-(4-Nitrophenyl)-2-piperidinone has been characterized by pXRD. researchgate.net Similarly, another complex derivative, 5,6-dihydro-3-(4-morpholinyl)-1-[4-(2-oxo-1-piperidinyl)phenyl]-2(1H)-pyridinone, was analyzed to determine its crystal system and unit cell parameters.

The process involves mounting a finely ground powder sample on a holder. The instrument, such as an X'Pert PRO diffractometer, uses CuKα radiation to generate a diffraction pattern. Data is typically collected over a 2θ range, for example, from 4° to 50°, with a defined step size and counting time. The resulting pattern's peak positions and intensities are used to identify the crystal phase and determine lattice parameters.

Table 1: Example pXRD Data for a Related Piperidinone Derivative

| Parameter | Value |

|---|---|

| Compound Name | 1-(4-Nitrophenyl)-2-piperidinone researchgate.net |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.514(3) |

| b (Å) | 12.308(6) |

| c (Å) | 9.175(1) |

| β (°) | 91.811(2) |

| Volume (ų) | 1073.94 |

This table presents data for a structurally related compound to illustrate the type of information obtained from pXRD analysis.

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic methods are essential for the separation, identification, and purity assessment of synthesized chemical compounds. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying compounds in chemical synthesis. scirp.org A reversed-phase HPLC (RP-HPLC) method is commonly employed for analyzing polar heterocyclic compounds like this compound. This method typically uses a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

While a specific, validated HPLC method for this compound is not detailed in the available literature, methods for similar structures provide a framework for its analysis. For example, the purity of a synthesized N-[5-(1H-Indol-4-yl)-6-oxo-1,6-dihydropyridin-3-yl]-4-nitrobenzamide was confirmed by HPLC to be ≥96%. nih.gov A typical setup would involve an isocratic or gradient elution using a mobile phase consisting of solvents like acetonitrile or methanol (B129727) and an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like ortho-phosphoric acid). nih.govptfarm.pl

Detection is commonly performed using a UV-Vis or a photodiode array (PDA) detector at a wavelength where the analyte exhibits maximum absorbance, for instance, 230 nm or 280 nm. scirp.orgnih.gov The retention time (tR) of the compound under specific conditions is a key identifier, and the peak area is proportional to its concentration, allowing for quantitative analysis. nih.gov

Table 2: Typical RP-HPLC Parameters for Analysis of Pyridine Derivatives

| Parameter | Description |

|---|---|

| Column | Hypersil BDS C18 (4.5 × 150 mm, 5 µm) nih.gov |

| Mobile Phase | Methanol and Water (e.g., 70:30 v/v) with pH adjustment nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV at 230 nm nih.gov |

| Injection Volume | 20 µL nih.gov |

| Column Temperature | Ambient or controlled (e.g., 25°C) semanticscholar.org |

This table represents a typical set of starting conditions for the HPLC analysis of compounds structurally similar to this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. kuleuven.be This hyphenated technique is invaluable for the definitive identification of compounds and for quantifying them in complex mixtures, even at very low concentrations. nih.gov

For the analysis of this compound, an LC-MS/MS method would first separate the compound from impurities using an HPLC system. The eluent would then be directed into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which is well-suited for polar molecules. In positive ionization mode, the compound would be expected to form a protonated molecule [M+H]⁺.

In the tandem mass spectrometer, this precursor ion is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions (fragments). mdpi.com The fragmentation pattern is determined by the molecule's structure. For this compound, cleavage of the bond between the pyridine and piperidinone rings or fragmentation within the piperidinone ring would be expected. Monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring, SRM) provides high selectivity and sensitivity for quantification. kuleuven.be For example, piperidine alkaloids have been analyzed by observing the cleavage of side chains attached to the piperidine ring. researchgate.net

Table 3: Illustrative LC-MS/MS Parameters

| Parameter | Description |

|---|---|

| LC Column | C18 reversed-phase column |

| Mobile Phase | Acetonitrile and water (with formic acid or ammonium (B1175870) acetate) nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) nih.gov |

| Precursor Ion (m/z) | [M+H]⁺ (Calculated for C₁₀H₁₂N₂O) |

| Scan Type | Selected Reaction Monitoring (SRM) |

| Potential Fragments | Ions resulting from cleavage of the C-C bond between rings or loss of CO from the piperidinone ring. |

This table outlines the expected parameters for developing an LC-MS/MS method for this compound based on its structure and common analytical practices.

Preparative and Analytical Column Chromatography

Column chromatography is a fundamental purification technique in organic synthesis. teledynelabs.com It is widely used to isolate desired compounds from reaction mixtures based on their differential adsorption to a solid stationary phase. For both analytical and preparative scale purification of pyridin-2-one and piperidinone derivatives, silica gel is the most common stationary phase due to its ability to separate compounds of moderate polarity. nih.govteledynelabs.comrsc.org

In the synthesis of various substituted pyridin-2(1H)-ones, crude products are frequently purified by silica gel column chromatography. nih.govrsc.org The process involves packing a glass column with a slurry of silica gel in a non-polar solvent. The crude reaction mixture is then loaded onto the top of the column. A solvent system (eluent), typically a mixture of a non-polar solvent (like hexanes or cyclohexane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane), is passed through the column. nih.gov

Components of the mixture travel down the column at different rates depending on their polarity and affinity for the silica gel, leading to separation. For basic compounds like pyridine derivatives, triethylamine (B128534) (~1-5%) is sometimes added to the eluent to prevent the compound from sticking to the acidic silica gel, thereby improving recovery and peak shape. chemicalforums.com Fractions are collected and analyzed (e.g., by Thin-Layer Chromatography, TLC) to identify those containing the pure product.

Table 4: Common Column Chromatography Systems for Pyridine Derivatives

| Stationary Phase | Eluent System Examples | Application |

|---|---|---|

| Silica Gel | Toluene (B28343)/Cyclohexane nih.gov | Purification of a 3,5-disubstituted pyridin-2(1H)-one. |

| Silica Gel | Dichloromethane/Methanol nih.gov | Isolation of an N-substituted pyridin-3-yl benzamide. |

| Silica Gel | Pentane/Diethyl Ether wiley-vch.de | Purification of a 2-benzyl-pyridin-2-yl-amine. |

| Silica Gel | Ethyl Acetate/Hexanes nih.gov | Separation of pyridine isomers. |

This table provides examples of solvent systems used in the purification of related heterocyclic compounds.

Future Directions and Emerging Research Opportunities for the 5 Pyridin 2 Ylpiperidin 2 One Scaffold

Development of Advanced Stereoselective Synthetic Methodologies

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of advanced stereoselective synthetic methods is paramount for the efficient and precise construction of enantiomerically pure 5-pyridin-2-ylpiperidin-2-one derivatives. Current research trends are moving beyond classical resolution techniques towards more elegant and atom-economical asymmetric catalytic methods.

Key areas for future development include:

Enzymatic C-H Amidation: Biocatalysis offers a green and highly selective approach to lactam synthesis. Engineered enzymes, such as myoglobin (B1173299) variants, have demonstrated the ability to catalyze intramolecular C-H amidation to form various lactam rings with high enantioselectivity. nih.gov Future work could focus on developing specific enzymes tailored for the asymmetric synthesis of this compound, providing a direct and environmentally benign route to the desired stereoisomer.

Catalytic Asymmetric Addition Reactions: Asymmetric conjugate addition of organoboronic acids to carbonyl-activated alkenyl pyridines, catalyzed by transition metals like rhodium, has proven effective for creating chiral pyridine (B92270) derivatives. chim.it This strategy could be adapted for the synthesis of precursors to this compound, establishing the crucial stereocenter early in the synthetic sequence.

Diastereoselective Multicomponent Reactions: One-pot multicomponent reactions that generate multiple stereocenters in a single step are highly desirable for building molecular complexity rapidly. researchgate.netresearchgate.net The development of novel diastereoselective cascade reactions, potentially involving Michael additions and Mannich-type reactions, could provide efficient access to complex piperidin-2-one structures with precise stereochemical control. researchgate.net

| Synthetic Strategy | Catalyst/Reagent | Key Advantages | Potential Application for this compound |

| Enzymatic C-H Amidation | Engineered Myoglobin Variants | High enantioselectivity, preparative scale, environmentally friendly | Direct asymmetric synthesis of the piperidin-2-one ring |

| Rh-catalyzed Asymmetric Conjugate Addition | Rhodium/Chiral Ligand | Readily available reagents, broad substrate scope, excellent enantiocontrol | Stereoselective synthesis of chiral pyridine-containing intermediates |

| Diastereoselective Multicomponent Reaction | Various (e.g., organocatalysts) | High efficiency, rapid construction of complexity, stereocontrol | One-pot synthesis of highly substituted and stereochemically defined analogs |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govnih.gov For the this compound scaffold, these computational tools can be instrumental in navigating the vast chemical space to identify novel derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.

Future applications of AI and ML in this area include:

De Novo Drug Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on existing libraries of bioactive molecules to design novel this compound analogs with desired properties. mednexus.org These models can explore uncharted areas of chemical space to propose innovative structures that may not be conceived through traditional medicinal chemistry approaches.

Predictive Modeling for ADMET Properties: ML algorithms can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds. nih.gov By building robust quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, researchers can prioritize the synthesis of compounds with a higher probability of success in preclinical and clinical development. mdpi.com

Structure-Based Drug Design and Virtual Screening: AI-powered docking simulations and molecular dynamics can predict the binding modes and affinities of this compound derivatives to their biological targets. chemrxiv.orgnih.gov This allows for the rational design of modifications to the scaffold to improve target engagement and for the high-throughput virtual screening of large compound libraries to identify new hits.

| AI/ML Application | Methodology | Potential Impact on this compound Research |

| De Novo Design | Generative Models (RNNs, GANs) | Generation of novel, synthetically accessible analogs with optimized properties |

| ADMET Prediction | QSAR/QSPR Modeling | Early-stage filtering of compounds with poor pharmacokinetic or toxicity profiles |

| Virtual Screening | AI-enhanced Docking and Molecular Dynamics | Identification of new biological targets and lead compounds with improved binding affinity |

Exploration of Novel Biological Targets and Therapeutic Applications through Scaffold Diversification

The pyridinone and piperidine (B6355638) moieties are considered "privileged scaffolds" due to their frequent appearance in a wide range of biologically active compounds. researchgate.netencyclopedia.pub By systematically modifying the this compound core, it is possible to generate a diverse library of compounds with the potential to interact with a multitude of biological targets, thereby expanding the therapeutic applications of this scaffold.

Strategies for scaffold diversification and exploration of new biological targets include:

Substitution at the Pyridine and Piperidinone Rings: Introduction of various functional groups at different positions of the scaffold can significantly alter the steric and electronic properties of the molecule, leading to new interactions with biological targets. For example, modifications at the 3, 4, and 6 positions of the pyridinone ring have been shown to be crucial for antiviral activity in related compounds. frontiersin.orgnih.gov

Bioisosteric Replacement: Replacing the pyridine ring with other heterocycles or the lactam carbonyl with other functional groups can modulate the compound's physicochemical properties and biological activity. researchgate.net This approach can lead to the discovery of compounds with improved metabolic stability or novel mechanisms of action.

Scaffold Hopping: Computational and medicinal chemistry approaches can be used to identify structurally distinct scaffolds that retain the key pharmacophoric features of the this compound core. frontiersin.orgnih.gov This can lead to the discovery of novel chemotypes with different intellectual property landscapes.

The diverse pharmacological activities associated with pyridinone and piperidine derivatives suggest a broad range of potential therapeutic applications for novel analogs of this compound. wisdomlib.orgijnrd.org

| Potential Therapeutic Area | Rationale based on Related Scaffolds |

| Oncology | Piperidinone derivatives have shown potential as anticancer agents. encyclopedia.pub |

| Infectious Diseases | Pyridinone scaffolds have demonstrated high potency against HIV-1. frontiersin.orgnih.gov |

| Inflammatory Diseases | Piperidine derivatives have exhibited anti-inflammatory properties. ijnrd.org |

| Neurological Disorders | Piperidine-containing compounds are used in the treatment of Alzheimer's disease. encyclopedia.pubnih.gov |

Multidisciplinary Approaches in the Design and Discovery of Pyridyl-Piperidinone Based Agents

The successful development of new drugs based on the this compound scaffold will necessitate a highly integrated and multidisciplinary approach. This involves the seamless collaboration of experts from various scientific disciplines to address the multifaceted challenges of drug discovery and development.

Key components of a multidisciplinary strategy include:

Computational and Medicinal Chemistry: The synergy between computational modeling for in silico design and prediction, and synthetic chemistry for the creation of novel compounds, is essential for efficient lead identification and optimization. mdpi.comnih.gov

Chemical Biology and Pharmacology: The use of chemical probes based on the this compound scaffold can help in target identification and validation. In vitro and in vivo pharmacological studies are crucial for determining the efficacy and mechanism of action of new derivatives.

Structural Biology: X-ray crystallography and cryo-electron microscopy can provide detailed insights into the binding interactions between the this compound derivatives and their biological targets. This information is invaluable for structure-based drug design and the rational optimization of lead compounds.

By fostering collaboration and integrating diverse expertise, the scientific community can accelerate the translation of promising this compound-based compounds from the laboratory to the clinic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.